molecular formula C19H13NO6S2 B2438775 2-HYDROXY-5-[(5Z)-5-{[4-(METHOXYCARBONYL)PHENYL]METHYLIDENE}-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BENZOIC ACID CAS No. 1427537-97-0

2-HYDROXY-5-[(5Z)-5-{[4-(METHOXYCARBONYL)PHENYL]METHYLIDENE}-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BENZOIC ACID

Cat. No.: B2438775
CAS No.: 1427537-97-0
M. Wt: 415.43
InChI Key: ZSDAFWXYRGKVDO-NVNXTCNLSA-N
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Description

2-HYDROXY-5-[(5Z)-5-{[4-(METHOXYCARBONYL)PHENYL]METHYLIDENE}-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BENZOIC ACID is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a benzylidene group, a thioxothiazolidinone ring, and a benzoic acid moiety, making it a subject of interest in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-HYDROXY-5-[(5Z)-5-{[4-(METHOXYCARBONYL)PHENYL]METHYLIDENE}-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BENZOIC ACID typically involves a multi-step process. One common method includes the condensation of 4-(methoxycarbonyl)benzaldehyde with 2-thioxothiazolidin-4-one under basic conditions to form the benzylidene derivative. This intermediate is then reacted with 2-hydroxy-5-iodobenzoic acid in the presence of a palladium catalyst to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-HYDROXY-5-[(5Z)-5-{[4-(METHOXYCARBONYL)PHENYL]METHYLIDENE}-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BENZOIC ACID can undergo various chemical reactions, including:

    Oxidation: The thioxothiazolidinone ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzylidene group can be reduced to the corresponding benzyl derivative.

    Substitution: The methoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the methoxycarbonyl group.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, benzyl derivatives, and various substituted benzoic acid derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry

In chemistry, 2-HYDROXY-5-[(5Z)-5-{[4-(METHOXYCARBONYL)PHENYL]METHYLIDENE}-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BENZOIC ACID is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development. Its ability to interact with biological macromolecules is of particular interest in the study of enzyme kinetics and protein-ligand interactions .

Medicine

In medicine, this compound has been investigated for its potential therapeutic properties. It has shown promise as an anti-inflammatory and anti-cancer agent in preliminary studies, although further research is needed to fully understand its efficacy and safety .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics. Its incorporation into polymers or other materials could lead to the creation of advanced functional materials .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-HYDROXY-5-[(5Z)-5-{[4-(METHOXYCARBONYL)PHENYL]METHYLIDENE}-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BENZOIC ACID lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development .

Properties

IUPAC Name

2-hydroxy-5-[(5Z)-5-[(4-methoxycarbonylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13NO6S2/c1-26-18(25)11-4-2-10(3-5-11)8-15-16(22)20(19(27)28-15)12-6-7-14(21)13(9-12)17(23)24/h2-9,21H,1H3,(H,23,24)/b15-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSDAFWXYRGKVDO-NVNXTCNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC(=C(C=C3)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC(=C(C=C3)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13NO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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